molecular formula C20H28ClNO3 B5299241 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride

1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride

Cat. No. B5299241
M. Wt: 365.9 g/mol
InChI Key: XBGMZOVVOCCHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases such as hypertension and heart failure. In

Mechanism of Action

1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 acts by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 reduces the heart rate and the force of contraction of the heart, which results in a decrease in blood pressure. 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 also has bronchodilatory effects, which are thought to be due to its ability to block the beta-adrenergic receptors in the lungs.
Biochemical and Physiological Effects
1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the heart rate and the force of contraction of the heart, which results in a decrease in blood pressure. 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has also been shown to have bronchodilatory effects, which are thought to be due to its ability to block the beta-adrenergic receptors in the lungs. In addition, 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has been shown to have anti-arrhythmic effects, which may be useful in the treatment of certain types of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 in lab experiments is its potent beta-adrenergic receptor blocking activity, which makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various physiological systems. However, one of the limitations of using 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033. One area of research could be to investigate its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects. Another area of research could be to investigate its potential use in the treatment of cardiac arrhythmias, as it has been shown to have anti-arrhythmic effects. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033, which could help to optimize its therapeutic use.

Synthesis Methods

The synthesis of 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of potassium carbonate, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by the reaction of the resulting alcohol with 2-chloro-1-(dimethylamino)propane in the presence of hydrochloric acid.

Scientific Research Applications

1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension and heart failure. 1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride 57033 has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.

properties

IUPAC Name

1-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-4-23-20-11-18(13-21-12-16(3)22)9-10-19(20)24-14-17-7-5-15(2)6-8-17;/h5-11,16,21-22H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGMZOVVOCCHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC(C)O)OCC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.